molecular formula C10H18N2O4 B11726516 ethyl 3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate

ethyl 3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate

Cat. No.: B11726516
M. Wt: 230.26 g/mol
InChI Key: KUHVYTJMLHBZJZ-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-2-[N’-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate is a complex organic compound that belongs to the class of enoate esters. These compounds are characterized by the presence of an α,β-unsaturated carboxylic ester group, which is conjugated to a C=C double bond at the α,β position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxy-2-[N’-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate typically involves multi-step organic reactions. One common method involves the reaction of ethyl acetoacetate with N-(2-hydroxyethyl)ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-2-[N’-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 3-hydroxy-2-[N’-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-2-[N’-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated ester group allows it to participate in Michael addition reactions, which can modify biological molecules and affect their function. Additionally, its hydroxyethyl group can form hydrogen bonds with target proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-hydroxy-2-[N’-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate is unique due to its combination of an α,β-unsaturated ester group and a hydroxyethyl carbamimidoyl moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

IUPAC Name

ethyl 3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate

InChI

InChI=1S/C10H18N2O4/c1-3-7(14)8(10(15)16-4-2)9(11)12-5-6-13/h13-14H,3-6H2,1-2H3,(H2,11,12)

InChI Key

KUHVYTJMLHBZJZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C(=NCCO)N)C(=O)OCC)O

Origin of Product

United States

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